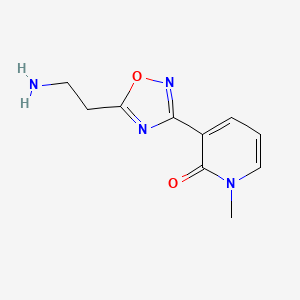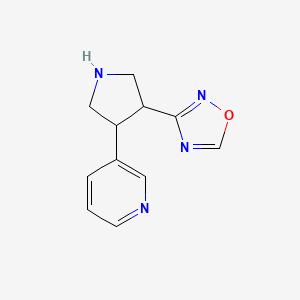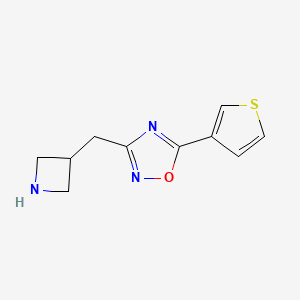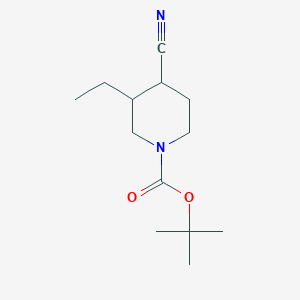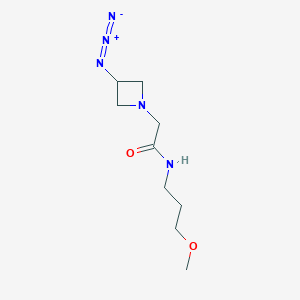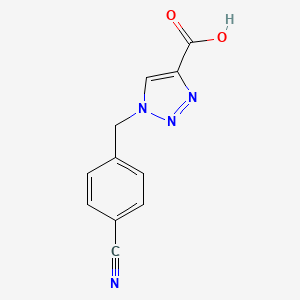![molecular formula C12H22N2O B1475852 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine CAS No. 2097975-94-3](/img/structure/B1475852.png)
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazepine derivatives, such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine, often involves multicomponent reactions . One approach is the one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds via isocyanide-based three-component reactions . This method involves the use of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic system containing the pyrido[4,3-e][1,4]oxazepine ring. This structure is part of the oxazepine class of compounds, which are characterized by a six-membered ring containing an oxygen-bridged nitrogen.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The key reaction is a one-pot three-component reaction involving 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide .Applications De Recherche Scientifique
Synthetic Strategies for Related Heterocyclic Compounds
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzodiazepines : Research highlights the development of synthetic methods for heterocyclic compounds like benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, which could be relevant for synthesizing similar structures such as 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine (M. Ibrahim, 2011).
Potential for Biological Activity in Heterocyclic Compounds : A review on 2,3-benzodiazepine-related compounds, including diazepines and 1,2,5-triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of such compounds, suggesting potential research applications in medicinal chemistry (Támas Földesi, Balázs Volk, M. Milen, 2018).
Applications in Drug Discovery : Heterocyclic compounds, including 1,2,3-triazoles, have diverse applications in drug discovery, bioconjugation, and material science. The synthetic routes for 1,4-disubstituted 1,2,3-triazoles reviewed could offer insights into methodologies applicable for the synthesis and application of this compound (C. Kaushik et al., 2019).
Therapeutic Applications of Similar Compounds
Pharmacological Activities : A comprehensive review discusses the chemistry and pharmacological importance of heterocyclic compounds, including their uses as anticonvulsants, antivirals, anti-inflammatories, and more. This indicates the potential research avenues for exploring the pharmacological applications of this compound (J. Baranwal et al., 2022).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-10(1)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFUKKNXYSGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCOCC3C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


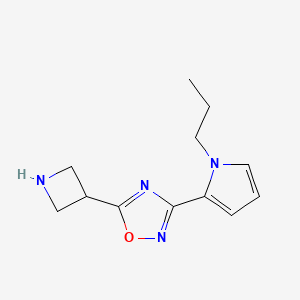
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)
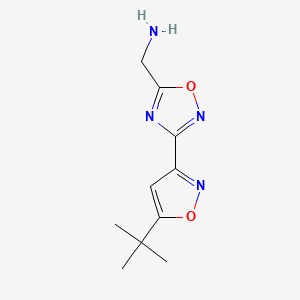

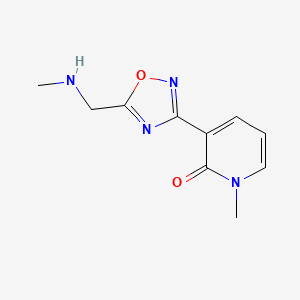
![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)
